2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol is an organic compound characterized by its unique structure, which incorporates a pyrazole ring and an amino group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility as a building block in synthetic chemistry.
This compound can be synthesized from commercially available starting materials, including 4-amino-1H-pyrazole and suitable alkyl halides or alcohols. The synthesis often involves nucleophilic substitution reactions under controlled conditions to ensure high yields and purity.
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound can be classified as an amino alcohol, given the presence of both an amino group and a hydroxyl group in its structure.
The synthesis of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol typically involves the following steps:
The industrial production of this compound may employ continuous flow reactors for efficiency and scalability. Catalysts can also be utilized to improve reaction rates and selectivity.
The molecular structure of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol features:
The molecular formula is , with a molecular weight of approximately 218.26 g/mol. The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol involves interactions at the molecular level:
These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects.
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol has several scientific applications:
Pyrazole-ethanol hybrids represent a structurally privileged chemotype in drug discovery due to their dual functionality: the pyrazole ring provides a rigid, heterocyclic scaffold capable of diverse interactions, while the ethanol moiety enhances solubility and enables hydrogen bonding. The integration of a 4-aminophenyl group at the pyrazole C4 position, as in 2-[4-(4-Aminophenyl)-pyrazol-1-yl]-ethanol, significantly augments the molecule's pharmacological potential. The amino group serves as a hydrogen bond donor/acceptor and a synthetic handle for derivatization, facilitating target engagement with key biomolecules [1].
This hybrid architecture demonstrates remarkable adaptability in molecular recognition. The ethanol linker allows conformational flexibility, enabling optimal positioning within enzyme binding pockets, while the planar aminophenyl-pyrazole system engages in π-π stacking and hydrophobic interactions. Such versatility is evidenced by pyrazole-containing drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor), where the core scaffold drives target affinity [1] [4]. The presence of the 4-aminophenyl substituent is particularly notable for kinase inhibition, as seen in Rho kinase (ROCK-II) inhibitors where similar 4-(pyrazol-4-yl)aniline derivatives exhibit IC₅₀ values in the nanomolar range (e.g., compound SR-3677, IC₅₀ = 3 nM) [8].
Compound Structure | Biological Activity | Key Targets | Reference |
---|---|---|---|
4-Amino-1-heteroarylpyrazoles | Antibacterial | Bacterial enzymes | [3] |
1-(4-Aminophenyl)-2-pyrrolidinemethanol | Kinase inhibition | Kinase active sites | [6] |
4-(Pyrazol-4-yl)phenylbenzodioxane | ROCK-II inhibition (IC₅₀ = 3 nM) | Rho kinase | [8] |
5-Aminopyrazole carboxamides | Antifungal, p56Lck inhibition | CRF-1 receptor, Kinases | [5] |
The medicinal exploration of aminopyrazoles began with early synthetic work in the late 19th century. Knorr's 1883 condensation of β-diketones with hydrazines provided the first practical route to substituted pyrazoles, though with limited regiocontrol [2] [4]. The mid-20th century saw targeted development of 4- and 5-aminopyrazoles, driven by discoveries of their bioactivity. A pivotal advancement was the synthesis of 5-amino-3-trifluoromethylpyrazoles in the 1960s–1970s, which exhibited potent antibacterial properties against Staphylococcus aureus and Escherichia coli [3].
Regioselective synthesis remained challenging until Gosselin's breakthrough in the 2000s, using aprotic dipolar solvents (e.g., DMF) with HCl to achieve >98% selectivity for 1,3,5-trisubstituted pyrazoles [2] [4]. Concurrently, solid-phase synthesis revolutionized access to 5-aminopyrazole libraries. Watson's resin-supported β-ketonitrile method (2009) enabled high-throughput production of derivatives like 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazoles, potent GABA inhibitors [5]. The 2010s witnessed clinical translation of aminopyrazole-based kinase inhibitors, exemplified by Pirtobrutinib (FDA-approved 2023) and AT9283 (Aurora kinase inhibitor in trials) [1].
Synthetic Method | Regioselectivity | Key Advantages | Era |
---|---|---|---|
Knorr condensation (1,3-diketones + hydrazines) | Low | Simple, broad substrate scope | 1883–1950s |
Acetylenic ketone cyclization | Moderate | Access to 3,5-disubstituted variants | 1960s–1980s |
Gosselin's acid-catalyzed condensation | High (>98%) | Aprotic solvents, controlled substitution | 2000s |
Solid-phase β-ketonitrile immobilization | High | Combinatorial libraries, automated synthesis | 2009–present |
Current research on 2-[4-(4-Aminophenyl)-pyrazol-1-yl]-ethanol focuses on three objectives:
Future work aims to establish structure-activity relationships (SAR) for this hybrid scaffold, particularly how electronic effects of the aniline group (modulated by para-substituents) influence bioactivity. Computational studies (docking, QSAR) will guide rational design to maximize interactions with therapeutic targets [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: